3-Methylcyclopentane-1-sulfonyl chloride
Overview
Description
3-Methylcyclopentane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclopentane-1-sulfonyl chloride can be synthesized through the reaction of 3-methylcyclopentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, allowing the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be carried out in a continuous flow reactor. This method allows for better control over reaction parameters, such as temperature and pressure, and improves the safety of the process by minimizing the risk of thermal runaway. The use of continuous flow reactors also enables higher production yields and more efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclopentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonate esters, or sulfonyl thiols, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The sulfonyl chloride group can be further oxidized to a sulfonic acid group using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents, depending on the specific reaction conditions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction Reactions: Sulfinyl or sulfhydryl derivatives.
Oxidation Reactions: Sulfonic acids.
Scientific Research Applications
3-Methylcyclopentane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds, such as sulfonamides and sulfonate esters.
Biology: Sulfonamides derived from this compound are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Sulfonamide derivatives are explored for their therapeutic potential in treating bacterial infections and other diseases.
Industry: The compound is used in the production of specialty chemicals, such as dyes and agrochemicals, where sulfonyl groups are required for specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methylcyclopentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This reactivity allows the compound to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting sulfonyl-containing product.
Comparison with Similar Compounds
3-Methylcyclopentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom attached to the sulfonyl group. It is commonly used in organic synthesis for sulfonamide and sulfonate ester formation.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring attached to the sulfonyl group. It is used in the synthesis of sulfonamides and sulfonate esters with aromatic properties.
3-Chloropropanesulfonyl chloride: A linear sulfonyl chloride with a three-carbon chain and a chlorine atom attached to the sulfonyl group. It is used in the synthesis of sulfonamides and other sulfonyl-containing compounds.
The uniqueness of this compound lies in its cyclic structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
3-methylcyclopentane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-5-2-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPWRMFASOZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342745-21-4 | |
Record name | 3-methylcyclopentane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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